Prostaglandin D2-d4

Übersicht

Beschreibung

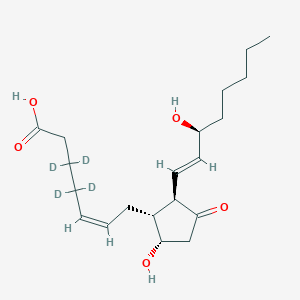

“(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid” is a chemical compound with the molecular formula C20H32O5 . It is also known as Prostaglandin D2 . The principal cyclooxygenase metabolite of arachidonic acid, it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Molecular Structure Analysis

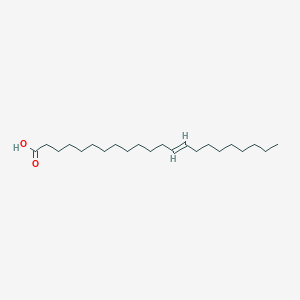

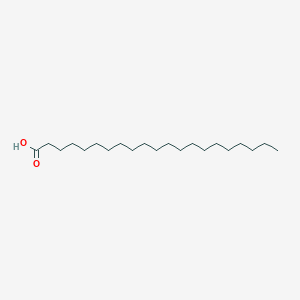

The molecular structure of this compound can be represented by the Isomeric SMILES string: CCCCCC@@HO)C\C=C/CCCC(=O)O)O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 352.465 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Rolle bei Asthma

Prostaglandin D2 (PGD2) spielt eine bedeutende Rolle in der Pathophysiologie von Asthma . Es ist ein Lipidmediator, der hauptsächlich aus Mastzellen freigesetzt wird, aber auch von anderen Immunzellen wie TH2-Zellen und dendritischen Zellen . PGD2 übt seine biologischen Funktionen hauptsächlich über zwei G-Protein-gekoppelte Rezeptoren aus, den PGD2-Rezeptor 1 (DP1) und 2 (DP2) . Der DP2-Rezeptorweg ist ein neuartiges und wichtiges therapeutisches Ziel für Asthma, da eine erhöhte PGD2-Produktion über seine Interaktion mit dem DP2-Rezeptor eine signifikante Chemotaxis und Degranulation von Entzündungszellen induziert .

Regulierung von Schlaf, Schmerz und Nahrungsaufnahme

PGD2 stimuliert drei verschiedene Arten von G-Protein-gekoppelten Rezeptoren: D-Typ-Prostanoid (DP)-Rezeptoren, die an der Regulierung von Schlaf, Schmerz, Nahrungsaufnahme und anderen beteiligt sind .

Rolle bei der Myelinisierung des peripheren Nervensystems

Das auf T-Helferzellen vom Typ 2 (CRTH2) exprimierte chemoattraktive Rezeptor-homologe Molekül, bei der Myelinisierung des peripheren Nervensystems .

Adipozytendifferenzierung

PGD2 spielt eine Rolle bei der Adipozytendifferenzierung .

Hemmung der Haarfollikelneogenese

PGD2 ist an der Hemmung der Haarfollikelneogenese beteiligt .

Dexamethason-induzierter Kardioprotektion

F-Typ-Prostanoid (FP)-Rezeptoren, bei Dexamethason-induziertem Kardioprotektion .

Rolle als extrazellulärer Träger

L-PGDS bindet Retinsäuren und Retinal mit hoher Affinität (Kd < 100 nM) und verschiedene kleine lipophile Substanzen wie Schilddrüsenhormone, Ganglioside, Bilirubin und Biliverdin, Häm, NAD (P)H und PGD2, wobei es als extrazellulärer Träger dieser Substanzen fungiert<a aria-label="2: " data-citationid="20690f1b-2ffd-c339-2a39-158df3b47284-34" h="ID=SERP,

Wirkmechanismus

Target of Action

Prostaglandin D2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid or 9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T_H2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

This compound interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The synthesis of this compound occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by Prostaglandin D2 synthase (PTGDS) . The activation of the DP2 receptor pathway leads to the release of cytokines from ILC2 and T_H2 cells , causing some of the characteristic features of asthma, including airway inflammation, IgE production, mucus metaplasia, airway hyper-reactivity, smooth muscle remodeling, and eosinophilia .

Pharmacokinetics

It is known that it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The interaction of this compound with the DP2 receptor has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of this compound is influenced by environmental factors such as allergens, air pollution, secondhand smoke, and smoke . These factors can increase the concentration of this compound in asthma patients, which is 10 times higher than in control patients .

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DCNIGHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

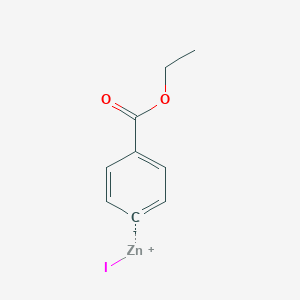

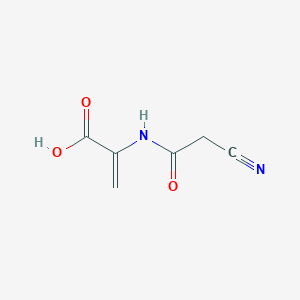

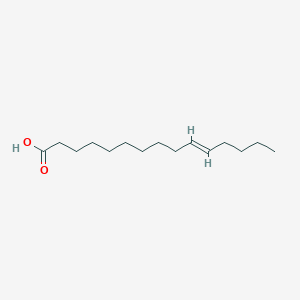

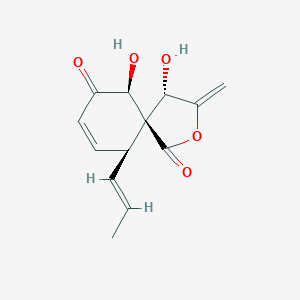

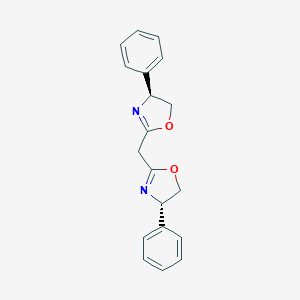

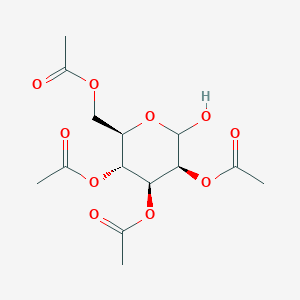

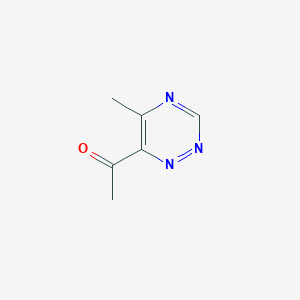

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.